Stereochemical Functional Antagonism: D-Threo-PDMP Inhibits While L-Threo-PDMP Stimulates Glycosphingolipid Biosynthesis
In B16 melanoma cell lysates, D-threo-PDMP inhibited glucosylceramide (GlcCer), lactosylceramide (LacCer), and GM3 synthase activities, whereas L-threo-PDMP had no inhibitory effect in cell-free assays. In intact B16 melanoma cells, D-PDMP markedly inhibited [³H]Gal incorporation into GlcCer, LacCer, and GM3, while L-threo-PDMP significantly increased incorporation, demonstrating functional antagonism within the racemic pair [1]. Only the D-threo (1R,2R) isomer among all four possible PDMP stereoisomers inhibits GlcCer synthase [2].
| Evidence Dimension | GCS/GSL synthase inhibition vs. stimulation by enantiomer |
|---|---|
| Target Compound Data | D-threo-PDMP: markedly inhibited [³H]Gal incorporation into GlcCer, LacCer, and GM3; inhibited GlcCer, LacCer, and GM3 synthases in cell lysates |
| Comparator Or Baseline | L-threo-PDMP: significantly increased [³H]Gal incorporation into GlcCer, LacCer, and GM3; no inhibition of GlcCer, LacCer, or GM3 synthases in cell-free assays |
| Quantified Difference | Functional antagonism: D-PDMP inhibits GSL biosynthesis; L-PDMP stimulates it. Opposite directional effects within the same racemic mixture |
| Conditions | B16 melanoma cells; metabolic labeling with [³H]Gal; cell-free lysate enzyme assays |
Why This Matters
Procurement of DL-threo-PDMP (racemate) inherently includes both inhibitory and stimulatory enantiomers, producing net effects distinct from pure D-threo-PDMP – a critical consideration for experimental design and data reproducibility.
- [1] Inokuchi J, Jimbo M, Kumamoto Y, Shimeno H, Nagamatsu A. Stimulation of glycosphingolipid biosynthesis by L-threo-1-phenyl-2-decanoylamino-1-propanol and its homologs in B16 melanoma cells. J Biochem. 1995;117(4):766-773. View Source
- [2] Nishihara S, Angata K, Aoki-Kinoshita KF, et al., editors. Inhibitors of glucosylceramide synthase. In: Glycoscience Protocols (GlycoPODv2) [Internet]. Saitama (JP): Japan Consortium for Glycobiology and Glycotechnology; 2021. View Source
